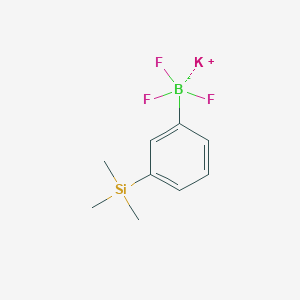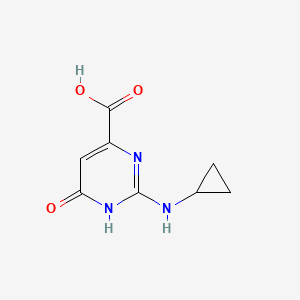
3-(2-Phenoxyethyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Phenoxyethyl)azetidine is a four-membered nitrogen-containing heterocycle. This compound is part of the azetidine family, known for its significant ring strain and unique reactivity. The molecular formula of this compound is C11H15NO, and it has a molecular weight of 177.24 g/mol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(2-Phenoxyethyl)azetidine, often involves the [2+2] cycloaddition reactions, such as the aza Paternò–Büchi reaction, which combines an imine and an alkene component . This method is efficient for producing functionalized azetidines but requires precise control of reaction conditions to manage the inherent challenges.
Industrial Production Methods: Industrial production of azetidines typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to facilitate the ring-closure reactions and subsequent functionalization steps .
化学反応の分析
Types of Reactions: 3-(2-Phenoxyethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring to more stable structures.
Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as sodium hydride and potassium carbonate in solvents like DMF (dimethylformamide) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines .
科学的研究の応用
3-(2-Phenoxyethyl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and polymers.
Biology: The compound is used in studying biological pathways and interactions due to its unique structure.
作用機序
The mechanism of action of 3-(2-Phenoxyethyl)azetidine involves its ability to undergo ring-opening polymerization, which is driven by the ring strain of the azetidine ring. This polymerization can lead to the formation of polyamines with various structures, which have applications in materials science and biotechnology . The molecular targets and pathways involved in its action are primarily related to its reactivity and ability to form stable polymers under specific conditions.
類似化合物との比較
Aziridines: These are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: These five-membered rings are more stable and less reactive than azetidines.
Uniqueness: 3-(2-Phenoxyethyl)azetidine is unique due to its four-membered ring structure, which balances reactivity and stability. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new materials and pharmaceuticals .
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
3-(2-phenoxyethyl)azetidine |
InChI |
InChI=1S/C11H15NO/c1-2-4-11(5-3-1)13-7-6-10-8-12-9-10/h1-5,10,12H,6-9H2 |
InChIキー |
YEJWWXUXXFHBBM-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)CCOC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15301960.png)
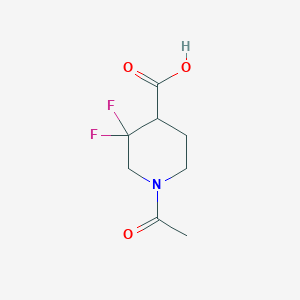
![2-Bromo-7-oxaspiro[4.5]decane](/img/structure/B15301966.png)
![Tert-butyl 7,7-dichloro-8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B15301971.png)


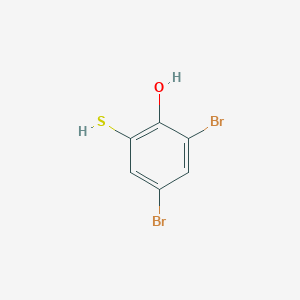

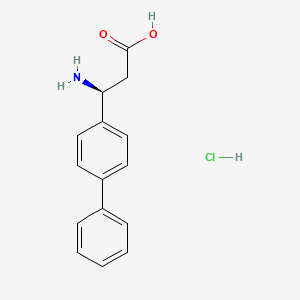
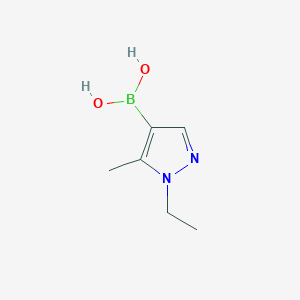
![2-bromo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B15302011.png)
